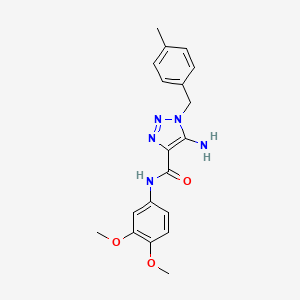

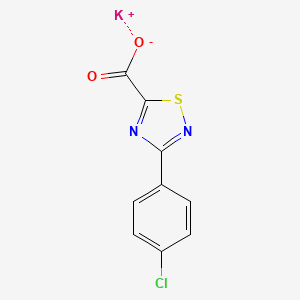

![molecular formula C15H9N3O3S2 B2461460 N-(8H-茚并[1,2-d]噻唑-2-基)-5-硝基噻吩-2-甲酰胺 CAS No. 681159-16-0](/img/structure/B2461460.png)

N-(8H-茚并[1,2-d]噻唑-2-基)-5-硝基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL pro .

Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against SARS-CoV-2 3CL pro . The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro .作用机制

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its function It’s known that the compound displayed inhibitory activity with an ic50 of 128 ± 017 μM against SARS-CoV-2 3CL pro .

Biochemical Pathways

The inhibition of the 3CL pro enzyme disrupts the replication of the SARS-CoV-2 virus . This is because the 3CL pro enzyme is responsible for processing the polyproteins that are translated from the viral RNA .

Result of Action

The result of the compound’s action is the inhibition of the SARS-CoV-2 virus replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from producing essential proteins, thereby halting its replication process .

Action Environment

It’s worth noting that the effects of steric hindrance and electron withdrawing were found to be detrimental to inhibitory activities .

实验室实验的优点和局限性

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable under various conditions, which makes it suitable for use in in vitro and in vivo studies. However, the limitations of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.

未来方向

There are several future directions for research on N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide and to identify its molecular targets.

合成方法

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves the reaction of 5-nitrothiophene-2-carboxylic acid with 8H-indeno[1,2-d]thiazole-2-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in anhydrous N,N-dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.

科学研究应用

抗 SARS-CoV-2 活性

COVID-19 大流行突出了对有效抗病毒药物的需求。 研究人员合成了一系列 8H-茚并[1,2-d]噻唑衍生物,并评估了它们对 SARS-CoV-2 的 3-胰凝乳蛋白酶样半胱氨酸蛋白酶 (3CL pro) 的生化活性,该酶是病毒复制的关键酶 。在这些衍生物中,代表性化合物 7a 对 SARS-CoV-2 3CL pro 表现出抑制活性,IC50 为 1.28 ± 0.17 μM。这一发现为开发针对 SARS-CoV-2 3CL pro 的新型抑制剂提供了独特的原型。

抗菌特性

噻唑衍生物已被探索用于其抗菌潜力。 虽然关于该化合物的具体研究有限,但相关的噻唑衍生物已证明对细菌、真菌和病毒具有抗菌活性 。需要进一步调查以探索其对特定病原体的功效。

抗炎作用

噻唑化合物,包括 8H-茚并[1,2-d]噻唑衍生物,与抗炎特性有关。 尽管缺乏关于这种特定化合物的直接证据,但它可能有助于调节炎症反应 。需要进一步的研究来验证这种效果。

抗癌潜力

噻唑类化合物已被证明有望成为抗癌剂。虽然没有直接研究这种化合物,但其结构与其他噻唑衍生物的相似性表明了潜在的抗增殖作用。 调查其对癌细胞系的影响和作用机制将是有价值的 .

抗氧化活性

噻唑衍生物通常表现出抗氧化特性。虽然缺乏关于这种特定化合物的资料,但其硝基噻吩部分表明了潜在的自由基清除能力。 抗氧化剂在预防氧化应激相关疾病中起着至关重要的作用 .

药物设计和合成

该化合物的独特结构使其成为药物设计和合成的有趣候选者。研究人员可以探索修饰以增强其药理特性、生物利用度和靶点特异性。 计算研究、分子对接和构效关系 (SAR) 分析可以指导进一步的开发 .

总之,N-(8H-茚并[1,2-d]噻唑-2-基)-5-硝基噻吩-2-甲酰胺在抗病毒研究、抗菌应用、抗炎研究、癌症治疗、抗氧化剂研究和药物开发方面具有前景。然而,需要额外的实验工作才能充分释放其在这些不同领域的潜力。 🌟

属性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S2/c19-14(10-5-6-12(22-10)18(20)21)17-15-16-13-9-4-2-1-3-8(9)7-11(13)23-15/h1-6H,7H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABIKXMLVHLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

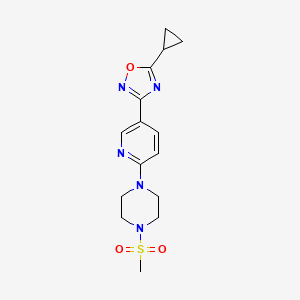

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2461379.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2461382.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2461384.png)

![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)

![1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2461386.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2461396.png)

![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)